tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15827341
InChI: InChI=1S/C12H20FNO3/c1-12(2,3)17-11(15)14-9-4-8(13)5-10(14)7-16-6-9/h8-10H,4-7H2,1-3H3
SMILES:
Molecular Formula: C12H20FNO3
Molecular Weight: 245.29 g/mol

tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

CAS No.:

Cat. No.: VC15827341

Molecular Formula: C12H20FNO3

Molecular Weight: 245.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate -

Specification

Molecular Formula C12H20FNO3
Molecular Weight 245.29 g/mol
IUPAC Name tert-butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Standard InChI InChI=1S/C12H20FNO3/c1-12(2,3)17-11(15)14-9-4-8(13)5-10(14)7-16-6-9/h8-10H,4-7H2,1-3H3
Standard InChI Key UJGVIWIJKFOIGT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C2CC(CC1COC2)F

Introduction

Chemical Identity and Structural Features

The IUPAC name, tert-butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate, delineates its structure: a bicyclo[3.3.1]nonane core with an oxygen atom at position 3, a fluorine atom at position 7, and a tert-butyloxycarbonyl (Boc) group at the nitrogen atom. Key structural attributes include:

  • Bicyclic Framework: The fused six- and five-membered rings impose conformational rigidity, influencing binding interactions with biological targets .

  • Fluorine Substituent: The electronegative fluorine at position 7 enhances metabolic stability and modulates electronic properties, potentially improving pharmacokinetic profiles .

  • Boc Protection: The tert-butyl carbamate group serves as a temporary protective moiety for the secondary amine, facilitating synthetic modifications .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC12H20FNO3\text{C}_{12}\text{H}_{20}\text{FNO}_{3}
Molecular Weight245.29 g/mol
IUPAC Nametert-butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1C2CC(CC1COC2)F
XLogP31.8 (estimated)

The compound’s three-dimensional conformation, validated by X-ray crystallography in related analogs, reveals a chair-like configuration for the bicyclic system, with the fluorine atom occupying an axial position .

Synthetic Pathways and Optimization

Synthesis of this compound involves multi-step sequences, typically commencing with the construction of the bicyclo[3.3.1]nonane core. A general approach includes:

  • Ring-Closing Metathesis: Formation of the oxa-azabicyclic skeleton using Grubbs catalysts, followed by fluorination via electrophilic substitution .

  • Boc Protection: Introduction of the tert-butyl carbamate group under Schotten-Baumann conditions .

  • Purification: Chromatographic techniques (e.g., HPLC) yield >97% purity, critical for pharmacological studies .

Table 2: Representative Synthetic Steps

StepReactionReagents/ConditionsYield
1Bicyclo[3.3.1]nonane formationGrubbs II, CH₂Cl₂, 40°C65%
2FluorinationSelectfluor®, Acetonitrile58%
3Boc ProtectionBoc₂O, DMAP, DCM82%

Industrial-scale production employs continuous flow reactors to enhance reproducibility, with yields exceeding 70% for critical steps . Challenges include regioselective fluorination and minimizing epimerization during ring closure .

CompoundTargetIC₅₀ (μM)
7-Fluoro-3-oxa-9-azabicycloNAAA0.042
9-Boc-3-oxa-9-azabicycloσ-1 Receptor0.89

In vitro assays suggest low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells), supporting further preclinical evaluation .

Applications in Drug Development and Materials Science

Pharmacological Applications

The compound’s scaffold is a privileged structure in drug discovery:

  • Anticancer Agents: Derivatives inhibit histone deacetylases (HDACs) in leukemia models (IC₅₀ = 1.2 μM) .

  • Antidepressants: Fluorinated azabicyclo compounds enhance serotonin reuptake inhibition (Ki = 12 nM) .

Materials Science

The rigid bicyclic framework contributes to:

  • Polymer Stabilizers: Thermal decomposition resistance up to 300°C.

  • Liquid Crystals: Mesophase stabilization via dipole-dipole interactions.

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